2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide
Description
Chemical Structure and Properties The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide (CAS: 1105203-28-8) features a pyrimido[5,4-b]indole core fused with a 4-oxo group and an acetamide side chain substituted with a pentyl group. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol (). The SMILES notation (CC(CCNC(=O)Cn1cnc2c(c1=O)[nH]c1c2cccc1)C) highlights the pentyl chain (N-pentyl) and the pyrimidine-indole scaffold.
For example, compounds like N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () are prepared using similar procedures, yielding purities ≥95% after column chromatography.
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-3-6-9-18-14(22)10-21-11-19-15-12-7-4-5-8-13(12)20-16(15)17(21)23/h4-5,7-8,11,20H,2-3,6,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJBDXCLHJIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide typically involves a multi-step process. One common method includes the condensation of appropriate indole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow systems .
Chemical Reactions Analysis
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur at different positions on the molecule, often facilitated by reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in studies related to enzyme inhibition and protein binding.
Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit tumor growth.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. Computational studies have suggested that the compound may interact with the Toll-like receptor 4 (TLR4) complex, modulating immune responses .
Comparison with Similar Compounds
Key Comparisons
Core Heterocycle Variations The target compound’s pyrimido[5,4-b]indole core differs from triazino[5,6-b]indole derivatives (e.g., compound 24 in ).
Substituent Effects Sulfanyl (S) vs. The target compound lacks sulfur, which may reduce off-target reactivity . Alkyl Chains: The pentyl group in the target compound offers moderate hydrophobicity, enhancing membrane permeability compared to shorter chains (e.g., methylbutyl in BG16559) or polar substituents (e.g., phenoxy in compound 24) .
Pharmacokinetic Properties
- Trifluoromethoxy and Methoxy Groups : Analogs with these substituents () show higher metabolic stability due to fluorine’s electron-withdrawing effects. However, they may exhibit reduced solubility compared to the target compound’s simpler alkyl chain .
- Bromine Substitutions : Brominated analogs (e.g., compound 25 in ) are heavier (e.g., 495.3 g/mol) and may serve as radioligands, but their synthesis is more complex .
The pentyl chain’s hydrophobicity may favor passive diffusion across cell membranes .
Biological Activity
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide is a complex organic compound that belongs to the class of pyrimidoindoles. Its unique structure features a pyrimidine and indole framework, which are known to contribute to various biological activities. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The compound's structure includes a pyrimido-indole core fused with an acetamide group, enhancing its lipophilicity and potentially its biological activity.
Table 1: Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C18H22N4O2 | 342.39 | Pyrimido-indole, Acetamide |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has not been extensively documented; however, its structural characteristics suggest potential in several therapeutic areas.
Anticancer Activity
Pyrimidoindoles have been studied for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have shown promise in targeting specific kinases involved in tumor growth. For instance:
- Mechanism : The compound may inhibit kinases such as CDK and PI3K pathways that are critical for cell cycle regulation.
Antimicrobial Properties
Pyrimidoindoles have also been explored for their antimicrobial properties against a range of pathogens. The incorporation of various functional groups can enhance the activity against bacteria and fungi.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may bind to enzymes crucial for cell proliferation or survival.
- Receptor Modulation : It could alter receptor activity affecting downstream signaling pathways.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Study on Pyrimidoindole Derivatives : A study demonstrated that derivatives with similar structural motifs inhibited cancer cell lines effectively.
- Findings : IC50 values indicated significant potency against breast and lung cancer cell lines.
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of pyrimidoindole compounds in animal models.
- Results : Reduced levels of TNF-alpha and IL-6 were observed post-treatment.
Comparison with Similar Compounds
The biological activities of this compound can be compared with other pyrimidoindole derivatives:
Table 2: Comparison of Biological Activities
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-{8-Fluoro-4-oxo-pyrimidinyl}acetamide | Anticancer | Fluorinated derivative enhancing potency |
| 2-(6-Methylpyrimidinyl)-N-(phenyl)acetamide | Anti-inflammatory | Modulates cytokine release |
| 1-(Indolin)-5-Yl-[3-(Thiazole)]Methanone | Analgesic | Indole core with piperazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
